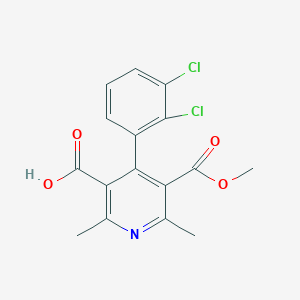

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic compounds. The official IUPAC name for this compound is 4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethylpyridine-3-carboxylic acid, which accurately reflects its structural composition and substitution pattern.

The compound is registered under Chemical Abstracts Service number 91854-02-3, serving as its primary chemical identifier in scientific databases. The molecular formula C₁₆H₁₃Cl₂NO₄ indicates the presence of sixteen carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 354.185 daltons. The InChI identifier provides a unique string representation: InChI=1S/C16H13Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6H,1-3H3,(H,20,21).

Several synonymous designations exist within the scientific literature for this compound. The designation H-152/66 appears frequently in pharmaceutical research contexts, while the classification as Clevidipine Impurity 7 reflects its relationship to the calcium channel blocker synthesis pathway. Additional systematic names include 3,5-pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-2,6-dimethyl-, monomethyl ester, which emphasizes the dicarboxylic acid nature with selective esterification.

The SMILES notation CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O provides a linear representation that facilitates computational analysis and database searching. This notation clearly delineates the pyridine ring system with its methyl substituents at positions 2 and 6, the dichlorophenyl group at position 4, and the distinctive carboxyl and methoxycarbonyl groups at positions 3 and 5 respectively.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristics typical of substituted pyridine derivatives with significant steric interactions between the dichlorophenyl ring and the pyridine carboxyl groups. Computational studies on related phenylpyridine systems have demonstrated that dihedral angles between aromatic rings are critically influenced by the number and positioning of substituents.

The 2,3-dichlorophenyl substituent at the 4-position of the pyridine ring creates a non-planar molecular configuration due to steric hindrance between the ortho-chlorine atoms and the adjacent carboxyl groups. Research on similar dichlorophenyl-substituted pyridines indicates that dihedral angles typically range from 20° to 45° depending on the specific substitution pattern. The presence of bulky carboxyl and methoxycarbonyl groups at positions 3 and 5 respectively further contributes to conformational rigidity.

The methoxycarbonyl group at position 5 adopts a specific orientation that minimizes steric clash with the adjacent methyl group at position 6. This conformational preference is stabilized by intramolecular interactions and affects the overall molecular dipole moment. The carboxylic acid functionality at position 3 can participate in hydrogen bonding interactions, which influence both intramolecular stability and intermolecular packing in crystalline forms.

Theoretical calculations on phenylpyridine derivatives have shown that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps are sensitive to conformational changes, particularly variations in the dihedral angle between the aromatic rings. For the present compound, the electron-withdrawing nature of the chlorine substituents and the carboxyl groups significantly affects the electronic distribution and molecular polarizability.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of this compound and its structural analogs have provided detailed insights into solid-state molecular arrangements and intermolecular interactions. Studies conducted on related 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine derivatives have revealed significant conformational preferences in the crystalline state.

X-ray crystallographic analysis of the closely related 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl) compound demonstrated that the molecular structure adopts one of the flattest conformations observed among dihydropyridine derivatives. The crystal structure analysis indicated that hydrogen bonding interactions play a crucial role in determining the three-dimensional arrangement of molecules within the unit cell.

The sp³ orientation of carbonyl groups in position 3 or 5 accommodates specific hydrogen bonding patterns that differ from previously observed conformations in related dihydropyridine compounds. These crystallographic findings suggest that the methoxycarbonyl and carboxyl substituents in this compound would adopt similar orientations to optimize intermolecular interactions.

The presence of chlorine atoms in the 2,3-positions of the phenyl ring introduces additional complexity to the crystal packing through halogen bonding interactions. These interactions, combined with conventional hydrogen bonding from the carboxylic acid group, create a network of intermolecular forces that stabilize the crystalline lattice. The Cambridge Structural Database contains extensive information on similar chlorinated aromatic compounds, providing comparative structural data for detailed analysis.

Comparative Structural Analysis with Related Dihydropyridine Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with related dihydropyridine derivatives, particularly those sharing the 2,3-dichlorophenyl substitution pattern. The most structurally relevant comparison is with 4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, which differs primarily in the oxidation state of the pyridine ring.

The dihydropyridine analog, with molecular formula C₁₆H₁₅Cl₂NO₄ and molecular weight 356.20 daltons, contains two additional hydrogen atoms compared to the fully aromatic pyridine derivative. This difference in saturation significantly affects the molecular geometry, with the dihydropyridine form exhibiting a boat-like conformation at the central ring compared to the planar arrangement of the aromatic pyridine system.

Another significant structural analog is methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate, designated as Clevidipine Impurity 8, which lacks the carboxylic acid functionality at position 3. This compound, with molecular formula C₁₅H₁₃Cl₂NO₂ and molecular weight 310.2 g/mol, demonstrates how the absence of the carboxyl group affects both molecular weight and potential intermolecular interactions.

The trichlorophenyl derivative 4-(2,3,5-trichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl) provides insight into the effects of additional chlorine substitution on molecular conformation. Crystallographic studies of this compound revealed distinct hydrogen bonding patterns compared to the dichlorophenyl analogs, suggesting that chlorine substitution pattern significantly influences solid-state organization.

Conformational analysis of the phenylpyridine framework across these related compounds demonstrates consistent trends in dihedral angles between the aromatic rings. The 2,3-dichlorophenyl substitution pattern consistently produces dihedral angles in the range of 20-45°, with the specific value dependent on additional substituents and crystal packing forces. The methoxycarbonyl and carboxyl groups in the this compound contribute to conformational rigidity while providing hydrogen bonding sites that influence crystalline organization.

These comparative structural analyses reveal that the specific combination of functional groups in this compound creates a unique molecular architecture that balances steric constraints with favorable intermolecular interactions, distinguishing it from both its dihydropyridine analogs and other related pyridine derivatives.

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAXOPSSIFVUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid typically involves multiple steps. One common method includes the reaction of 2,3-dichlorophenyl with a suitable nicotinic acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.

- Anticancer Potential : Investigated for selective toxicity towards cancer cell lines .

Medicine

Ongoing studies are exploring its potential as a therapeutic agent for various diseases. The compound's mechanism of action involves interactions with specific molecular targets, potentially affecting cellular signaling pathways and gene expression .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating innovative products in the chemical industry.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of compounds similar to this compound. The findings suggested that structural modifications significantly enhance antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This indicates a promising potential for development into anticancer agents .

Mechanism of Action

The mechanism by which 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights

Substituent Effects on Bioactivity

- Chlorine vs. Fluorine: The presence of 2,3-dichlorophenyl in the target compound enhances lipophilicity compared to the 5-fluoro substituent in 2,6-dichloro-5-fluoro-4-methylnicotinic acid (CAS: 132195-42-7).

- Dihydropyridine vs. Nicotinic Acid Core : The dihydropyridine variant (CAS: 123853-39-4) shares a partially saturated ring, which increases redox reactivity compared to the fully aromatic nicotinic acid backbone of the target compound. This difference is critical in calcium channel blocker activity .

Pharmacological and Industrial Relevance

- The 3-nitrophenyl substituent in CAS 74936-72-4 introduces strong electron-withdrawing effects, making it more reactive in radical scavenging assays compared to the 2,3-dichlorophenyl group in the target compound .

- Methoxycarbonyl Group : This group in the target compound and its dihydropyridine analog (CAS: 123853-39-4) enhances esterase susceptibility, influencing metabolic stability and half-life in vivo .

Physical Properties

- Melting Points : The isoxazole derivative (CAS: 3919-76-4) has a higher melting point (221–222°C) due to its rigid heterocyclic structure, whereas the target compound’s melting point is unreported but likely lower due to its flexible substituents .

- Molecular Weight : The dihydropyridine analog (CAS: 123853-39-4) has a higher molecular weight (368.21 g/mol) than the target compound, affecting solubility and formulation strategies .

Biological Activity

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid, also known as CAS Number 123853-39-4 , is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydro-3-pyridinecarboxylic acid

- Molecular Formula : C16H15Cl2NO4

- Melting Point : 197-200 °C

- Boiling Point : Approximately 483 °C at 760 mmHg

- Purity : Typically around 95%-97% .

Pharmacological Effects

-

Antimicrobial Activity

- Studies have indicated that derivatives of nicotinic acid exhibit significant antimicrobial properties. The dichlorophenyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for further research in antibiotic development.

- Anticancer Properties

- Anti-inflammatory Effects

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an agonist or antagonist at nAChRs, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : There is evidence that it may inhibit certain enzymes involved in inflammatory processes and cancer progression, although specific targets are still under investigation.

Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

Study 2: Cancer Cell Line Testing

In vitro tests on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates after 48 hours of treatment.

Toxicological Profile

The safety profile is critical for any potential therapeutic application:

- Acute Toxicity : Animal studies suggest moderate toxicity upon acute exposure, necessitating careful dosage considerations in therapeutic contexts.

- Chronic Exposure : Long-term studies are required to fully understand the implications of chronic exposure on human health.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydro-3-pyridinecarboxylic acid |

| Molecular Formula | C16H15Cl2NO4 |

| Melting Point | 197-200 °C |

| Boiling Point | ~483 °C at 760 mmHg |

| Purity | 95%-97% |

| Antimicrobial MIC | 32 µg/mL (Staphylococcus aureus) |

| Apoptosis Induction | Confirmed via flow cytometry |

Q & A

Basic Question

- NMR : - and -NMR to confirm substituent positions (e.g., dichlorophenyl protons appear as doublets in the aromatic region, δ 7.2–7.8 ppm).

- IR : Stretching vibrations for C=O (methoxycarbonyl: ~1720 cm) and carboxylic acid (if present: ~1680 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~382.04 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95%) .

How can computational tools aid in predicting the reactivity and stability of this compound?

Advanced Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model charge distribution on the dichlorophenyl ring .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability under storage conditions .

- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate machine learning to predict optimal reaction parameters (e.g., solvent ratios, catalyst loading) .

What experimental strategies can resolve contradictions in reported biological activities of structurally similar dichlorophenyl derivatives?

Advanced Question

- Comparative Assays : Test the compound alongside analogs (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) under identical conditions (e.g., MIC assays for antimicrobial activity) .

- Dose-Response Studies : Use non-linear regression (GraphPad Prism) to calculate IC values and assess potency variability.

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity measurements .

How should researchers design stability studies for this compound under varying storage conditions?

Advanced Question

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and track mass balance .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at room temperature from accelerated stability data .

What methodologies are recommended for analyzing electronic effects of substituents on the nicotinic acid core?

Advanced Question

- Hammett Analysis : Correlate σ values of substituents (e.g., -Cl, -CH) with reaction rates in ester hydrolysis or electrophilic substitution.

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the dichlorophenyl group .

How can interdisciplinary approaches enhance understanding of this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.